molecular formula C8H15NO2S2 B2634673 tert-butyl N-(1,2-dithiolan-4-yl)carbamate CAS No. 1053178-96-3

tert-butyl N-(1,2-dithiolan-4-yl)carbamate

Cat. No. B2634673
CAS RN: 1053178-96-3
M. Wt: 221.33
InChI Key: QSZSBFIOTUHZKI-UHFFFAOYSA-N
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Description

Tert-butyl N-(1,2-dithiolan-4-yl)carbamate, also known as DTNB, is a chemical compound that has been widely used in scientific research. It is a yellow-colored powder that is soluble in water and organic solvents. The compound is commonly used as a reagent to measure the levels of thiol-containing compounds in biological samples.

Scientific Research Applications

Crystallographic Studies and Molecular Conformations

  • The study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates, has revealed their linkage in crystals through bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, involving the same carbonyl group, demonstrating the compound's significance in understanding molecular interactions and crystal engineering (Baillargeon et al., 2017).
  • Tert-butyl carbamate derivatives have been synthesized and characterized using single crystal X-ray diffraction, revealing an interplay of strong and weak hydrogen bonds forming a three-dimensional architecture, highlighting the compound's role in crystallography and materials science (Das et al., 2016).

Intermediate in Enantioselective Synthesis

  • Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, is an essential intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing the compound's utility in organic synthesis and pharmaceutical applications (Ober et al., 2004).

Synthesis and Characterization

  • Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is highlighted as an important intermediate in the synthesis of biologically active compounds, establishing its role in medicinal chemistry (Zhao et al., 2017).

Catalysis and Synthetic Applications

  • Research on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates indicates their use as N-(Boc) nitrone equivalents, showcasing their utility as building blocks in organic synthesis and chemical transformations (Guinchard et al., 2005).

properties

IUPAC Name

tert-butyl N-(dithiolan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S2/c1-8(2,3)11-7(10)9-6-4-12-13-5-6/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZSBFIOTUHZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CSSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1,2-dithiolan-4-yl)carbamate

Synthesis routes and methods

Procedure details

A solution of thioacetic acid S-(3-acetylsulfanyl-2-tert-butoxycarbonylamino-propyl) ester (330 mg) in ethanol (5 ml) was treated with 2.5 ml of 1N sodium hydroxide for 1 hour at room temperature. The yellow solid turned green-brown. The reaction mixture was diluted with dichloromethane (25 ml) and then an aqueous solution of 0.1M iodine (10 ml) was added dropwise. The reaction mixture was stirred at room temperature for 1 hour and quenched by addition of 1M sodium bisulfite solution. The organic layer was separated, washed with water, dried over sodium sulfate and the solvent evaporated in vacuo to afford the title product (170 mg). 1H-NMR (CDCl3, 400 MHz): 5.00 (br s, 1H), 4.90 (m, 1H), 3.15 (d, 2H), 3.05 (d, 2H), 1.40 (s, 9H).
Name
thioacetic acid S-(3-acetylsulfanyl-2-tert-butoxycarbonylamino-propyl) ester
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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